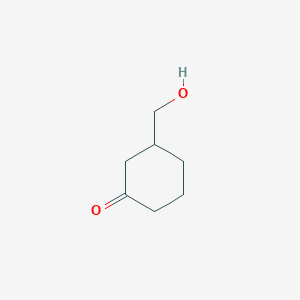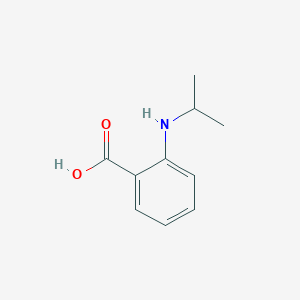
2-(Isopropylamino)benzoic acid
Descripción general
Descripción
2-(Isopropylamino)benzoic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of 2-(Isopropylamino)benzoic acid can be achieved through the Grignard reaction . This involves the preparation of the Grignard reagent from alkyl halides by treatment with magnesium metal in the presence of dry ether . The Grignard reagent is then reacted with a suitable carbonyl-containing compound .Molecular Structure Analysis
The molecular structure of 2-(Isopropylamino)benzoic acid includes a total of 35 bonds. There are 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
The Grignard reaction is a key process in the chemical reactions involving 2-(Isopropylamino)benzoic acid . This reaction is a two-step process where the Grignard reagent is first prepared and then reacted with a suitable carbonyl-containing compound .Physical And Chemical Properties Analysis
2-(Isopropylamino)benzoic acid is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Research
“2-(Isopropylamino)benzoic acid” is a chemical compound with the molecular formula C10H13NO2 . It is used in various chemical research applications due to its unique structure and properties .
Spectroscopic Studies
This compound has been studied using Raman spectroscopy, a technique used to observe vibrational, rotational, and other low-frequency modes in a system . These studies help in understanding the influence of weak, non-bonded interactions in the crystalline phase of the compound .
High-Pressure Behavior Analysis
The high-pressure behavior of “2-(Isopropylamino)benzoic acid” has been analyzed using density functional theory (DFT) calculations . This helps in understanding how the compound behaves under different pressure conditions .
Pharmaceutical Applications
Benzoic acid derivatives, including “2-(Isopropylamino)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They are used in the development of new drugs and therapies .
Anti-Trypanosomal Agents
“2-(Isopropylamino)benzoic acid” has been studied as a potential trans-sialidase (TS) inhibitor and anti-trypanosomal agent . Trans-sialidase is a pharmacological target for new anti-Chagas drugs .
Materials Research
The compound is used in materials research, particularly in the study of structure-property relations . The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted benzoic acid systems .
Safety and Hazards
2-(Isopropylamino)benzoic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray, and to wash skin thoroughly after handling . Eating, drinking, or smoking when using this product is not recommended .
Mecanismo De Acción
Target of Action
It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, influencing various physiological processes .
Mode of Action
It can be inferred that the compound interacts with its targets through its isopropylamino and carboxylic acid groups, potentially altering the function of these targets .
Biochemical Pathways
For instance, they can be synthesized via the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of many phenolic compounds .
Pharmacokinetics
It is known that benzoic acid derivatives are generally well-absorbed and can be metabolized via various pathways, including conjugation with glucuronic acid .
Result of Action
Some studies suggest that benzoic acid derivatives can exhibit antimicrobial activity, indicating that they may inhibit the growth of certain bacteria and fungi .
Action Environment
The action, efficacy, and stability of 2-(Isopropylamino)benzoic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Propiedades
IUPAC Name |
2-(propan-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURMOWNIJUVJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481372 | |
| Record name | 2-(isopropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50817-45-3 | |
| Record name | 2-(isopropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







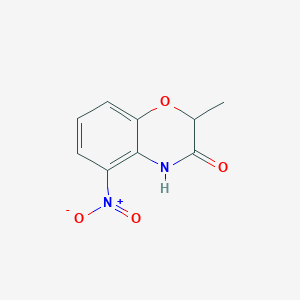
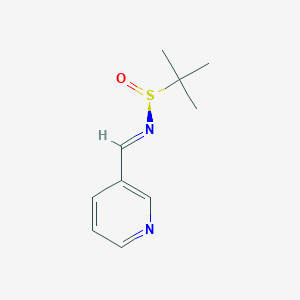

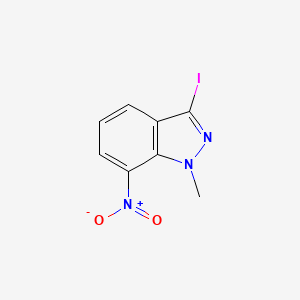


![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)

